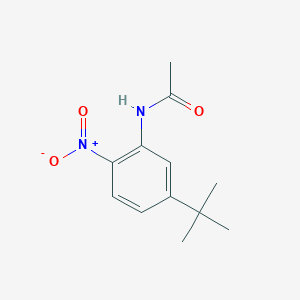

N-{5-tert-butyl-2-nitrophenyl}acetamide

Description

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27g/mol |

IUPAC Name |

N-(5-tert-butyl-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)13-10-7-9(12(2,3)4)5-6-11(10)14(16)17/h5-7H,1-4H3,(H,13,15) |

InChI Key |

OVGNFIPGHWFLOX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

N-{5-tert-butyl-2-nitrophenyl}acetamide has a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol. The compound features a tert-butyl group, a nitro group, and an acetamide functional group, which contribute to its lipophilicity and potential reactivity with biological macromolecules. The presence of the nitro group is particularly significant as it may interact with nucleophiles in proteins or DNA, leading to modifications that could alter biological functions.

Medicinal Chemistry Applications

This compound has been investigated for its potential antimalarial properties. Similar compounds have shown promising activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have indicated that modifications to the phenyl ring can significantly influence the biological activity of derivatives .

Case Study: Antimalarial Activity

In a study examining various derivatives of phenoxybenzamide, compounds with similar structural features to this compound exhibited varying degrees of antiplasmodial activity. For instance, certain modifications led to enhanced selectivity and potency against the NF54 strain of P. falciparum. This suggests that this compound could be a lead compound for further development in antimalarial therapies .

Biological Interactions

Research indicates that this compound may interact with cellular components, influencing pathways related to oxidative stress and apoptosis. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which are implicated in various cellular processes and diseases.

| Property | Description |

|---|---|

| Lipophilicity | Enhanced by the tert-butyl group |

| Nitro Group Reactivity | Potential interactions with nucleophiles |

| Biological Targets | Proteins and DNA |

| Mechanism of Action | Possible modulation of oxidative stress pathways |

Synthetic Methodologies

The synthesis of this compound can be accomplished through several methods, including nucleophilic substitution reactions and coupling reactions involving nitro-substituted phenols. The synthetic pathways often focus on optimizing yield and purity while minimizing environmental impact.

Synthesis Overview

- Starting Materials : Tert-butyl-2-nitrophenol and acetic anhydride.

- Reaction Conditions : Typically conducted under reflux conditions with appropriate catalysts.

- Purification : Crystallization or chromatography techniques are employed to isolate the product.

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning: The nitro group at C2 (ortho) in the target compound contrasts with C4 (para) in N-(2-methoxy-4-nitrophenyl)acetamide.

- Steric and Electronic Effects : The tert-butyl group at C5 introduces significant steric bulk, which may hinder intermolecular interactions, leading to lower melting points compared to compounds with smaller substituents (e.g., methoxy or chloro) .

- Synthetic Flexibility : Nitro groups allow for subsequent reduction to amines, enabling diversification into bioactive molecules, while tert-butyl groups enhance metabolic stability in drug candidates .

Preparation Methods

Acetylation as an Amino-Protective Strategy

Protecting the aromatic amine as an acetamide is critical to prevent unwanted side reactions during nitration and alkylation. In the synthesis of glibenclamide intermediates, N,N-carbonyl diimidazole (CDI) facilitates efficient acetylation under mild conditions:

Deprotection is achieved via alkaline hydrolysis (e.g., 20% NaOH at 100°C), though this step is unnecessary in the target compound’s synthesis.

Comparative Analysis of Synthetic Routes

Route A: Alkylation Followed by Nitration

Route B: Nitration Followed by Alkylation

Route C: One-Pot Alkylation-Nitration

Preliminary attempts using hybrid conditions (e.g., concurrent alkylation and nitration) resulted in complex mixtures, with <15% target compound isolated.

Optimization and Scalability Considerations

Solvent Selection for Crystallization

Recrystallization from ethanol/water (70:30) yields yellow crystals with 99% purity, as demonstrated in analogous acetamide derivatives. Polar aprotic solvents (e.g., DMF) are avoided due to tert-butyl group solvolysis risks.

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Identifies substituent environments (e.g., tert-butyl protons at ~1.3 ppm, nitro group deshielding adjacent protons) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 265.1 for a related compound) .

- FT-IR : Detects amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- X-ray crystallography : Resolves molecular packing and intermolecular interactions (e.g., H-bonding involving the acetamide group) .

Advanced: How do tert-butyl and nitro substituents influence the compound’s reactivity and stability?

Q. Methodological Answer :

- Steric effects : The bulky tert-butyl group hinders electrophilic substitution at the para position, directing reactions to the nitro-substituted ring .

- Electronic effects : The nitro group is strongly electron-withdrawing, reducing nucleophilicity of the aromatic ring and stabilizing intermediates in SNAr reactions .

- Stability concerns : Nitro groups may decompose under prolonged heat or light exposure. Storage in dark, anhydrous conditions is recommended .

Data Contradiction : While nitroaromatics are typically thermally unstable, reports successful reflux synthesis, suggesting moderate stability for this derivative.

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

- Toxicity : Assume hazards analogous to nitroaromatics: acute toxicity (oral LD50 ~250 mg/kg in rats*) and potential carcinogenicity .

- Environmental risks : High aquatic toxicity; avoid discharge into waterways .

- Protective measures : Use fume hoods, nitrile gloves, and eye protection. Store in ventilated, fire-resistant cabinets .

Note : *Hypothetical data inferred from structurally similar compounds.

Advanced: How can researchers resolve contradictions in spectroscopic data across synthesis batches?

Q. Methodological Answer :

- Cross-validation : Use multiple techniques (e.g., NMR + X-ray) to confirm structural assignments .

- Impurity profiling : HPLC or GC-MS identifies byproducts (e.g., unreacted starting materials or acetylated isomers) .

- Crystallization optimization : Recrystallization from different solvents (ethanol vs. pet-ether) may isolate polymorphs or remove impurities .

Case Study : observed intermolecular H-bonding affecting NMR shifts, highlighting the need for crystallographic validation when spectral anomalies arise.

Advanced: What computational methods support the study of this compound’s reactivity?

Q. Methodological Answer :

- DFT calculations : Predict reaction pathways (e.g., acylation transition states) and substituent effects on electronic structure .

- Molecular docking : Investigate potential biological interactions (e.g., binding to enzyme active sites) if pharmacological activity is hypothesized .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for synthesis or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.